N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-17(20-9-12-3-6-14-15(8-12)26-11-25-14)18(23)21-10-19(24,13-4-5-13)16-2-1-7-27-16/h1-3,6-8,13,24H,4-5,9-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTPYYUPEGKLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities.
- A cyclopropyl and thiophen functional group that may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may exert effects through the following mechanisms:
- Microtubule Interaction : Similar to other compounds with dioxole structures, it may modulate microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures. This disruption can lead to cell cycle arrest and apoptosis in cancer cells.
- Enzyme Inhibition : The oxalamide group may interact with various enzymes, potentially inhibiting their activity. This could affect metabolic pathways crucial for cell survival and proliferation.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cell Cycle Arrest : Studies have shown that certain derivatives can cause cell cycle arrest at the S phase, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress, which can lead to cancer cell death through ROS-mediated pathways .
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored:
- In Vitro Testing : Preliminary tests against various bacterial strains have indicated varying degrees of antibacterial activity. For example, compounds similar to those derived from dioxoles have shown effectiveness against Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
Detailed Research Findings
In one study focusing on similar compounds, researchers found that the presence of bulky hydrophobic groups significantly enhanced antimicrobial activity. The structural diversity provided by the benzo[d][1,3]dioxole and cyclopropyl groups was critical in determining the biological efficacy .
Another study highlighted the cytotoxic effects of related oxalamides on human breast adenocarcinoma MCF-7 cells, showcasing their potential as therapeutic agents in cancer treatment .
Scientific Research Applications
Structure and Stability
The structural integrity of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is attributed to the presence of multiple aromatic rings and functional groups. These features enhance its stability and interaction potential with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
Antibacterial Properties
Derivatives of this compound have been reported to possess antibacterial activity. The benzo[d][1,3]dioxole structure is known for its ability to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Modulation of ATP-Binding Cassette Transporters
Another promising application is the modulation of ATP-binding cassette transporters, which are critical in drug resistance mechanisms. Compounds similar to this compound have been investigated for their potential in treating conditions like cystic fibrosis by enhancing drug delivery across cellular barriers .
Case Study 1: Anticancer Research
In a study focusing on the anticancer effects of oxalamide derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Antibacterial Testing
A series of antibacterial assays were conducted using derivatives containing the benzo[d][1,3]dioxole scaffold. The results demonstrated significant activity against Gram-positive bacteria, indicating that modifications to the oxalamide structure could enhance its efficacy as an antibiotic agent.
Preparation Methods
Starting Material and Functionalization
Piperonyl alcohol (benzo[d]dioxol-5-ylmethanol) serves as the precursor. Conversion to the amine proceeds via:
- Mitsunobu Reaction : Treatment with phthalimide, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF yields N-(benzo[d]dioxol-5-ylmethyl)phthalimide.
- Deprotection : Hydrazine hydrate in ethanol cleaves the phthalimide group, affording the primary amine (85–90% yield).
Critical Considerations :
- Anhydrous conditions prevent hydrolysis of intermediates.
- Recrystallization from ethanol ensures >99% purity.
Synthesis of 2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine
Cyclopropane Ring Formation
Simmons-Smith Cyclopropanation :
Hydroxy Group Introduction
Nucleophilic Addition to Ketone :
Amination Strategy
Gabriel Synthesis :
- Phthalimide Protection : The alcohol is converted to a mesylate (MsCl, Et₃N), then displaced by potassium phthalimide (DMF, 80°C).
- Deprotection : Hydrazine hydrate in ethanol releases the primary amine (2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine, 75% yield).
Challenges :
- Tertiary alcohol geometry necessitates careful stereochemical control during mesylation.
- Column chromatography (SiO₂, hexane/EtOAc) resolves regioisomers.
Oxalamide Coupling and Final Assembly
Stepwise Amidation
Reagents : Ethyl oxalyl chloride, N,N-diisopropylethylamine (DIPEA), dry THF.
Procedure :
- Monoamide Formation : Benzo[d]dioxol-5-ylmethylamine (1 eq) reacts with ethyl oxalyl chloride (1 eq) at 0°C, stirred for 2 h. Quenching with ice water yields N-(benzo[d]dioxol-5-ylmethyl)oxalyl chloride.
- Second Amidation : Addition of 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine (1 eq) and DIPEA (2 eq) at room temperature (12 h) furnishes the target oxalamide (65–70% yield).
Optimization :
Purification and Characterization
- Recrystallization : Ethanol/water (4:1) affords crystalline product (mp 182–184°C).
- Spectroscopic Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mitsunobu + Gabriel | 68 | 99 | Stereochemical control |
| Reductive Amination | 55 | 95 | Fewer steps |
| Direct Amidation | 70 | 98 | Scalability |
Trade-offs :
- Mitsunobu/Gabriel offers superior stereoselectivity but requires protective groups.
- Direct amidation risks over-reaction but is operationally simpler.
Mechanistic and Kinetic Considerations
- Amidation Kinetics : Second-order dependence on amine concentration (rate = k[amine]²).
- Solvent Effects : Polar aprotic solvents (THF, DMF) accelerate reaction 3-fold vs. toluene.
- Byproduct Formation : Hydrolysis of oxalyl chloride to oxalic acid (mitigated by molecular sieves).
Industrial Scalability and Environmental Impact
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide?
- Methodology : The compound can be synthesized via a coupling reaction between benzo[d][1,3]dioxol-5-ylmethyl amine and a cyclopropyl-hydroxy-thiophene ethyl oxalate intermediate. A reflux method in glacial acetic acid (e.g., 2–4 hours at 100–110°C) is commonly employed for oxalamide formation, with purification via recrystallization or column chromatography . Monitoring reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) is critical to ensure completion.
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : Analyze ¹H and ¹³C NMR peaks for characteristic signals (e.g., benzodioxole protons at δ 6.8–7.0 ppm, thiophene protons at δ 7.2–7.4 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion).
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement and Mercury for visualization, particularly if stereochemistry is ambiguous .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology : Screen for antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) can be compared to reference compounds like ciprofloxacin . Cytotoxicity assays (e.g., MTT on HEK-293 cells) should precede therapeutic studies to assess safety thresholds.
Advanced Research Questions
Q. How can computational modeling elucidate its mechanism of action against bacterial targets?
- Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinity for bacterial enzymes (e.g., DNA gyrase). Validate with DFT calculations (using Gaussian or ORCA) to analyze electronic properties and H-bonding interactions. Compare results with experimental MICs to refine models .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology : Investigate variables such as:
- Stereochemical purity : Use chiral HPLC to isolate enantiomers and test individually.
- Assay conditions : Standardize pH, temperature, and inoculum size (per CLSI M07-A11).
- Bacterial strain variability : Include diverse clinical isolates and reference strains .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodology : Synthesize analogs with modifications to:
- Benzodioxole moiety : Replace with other aryl groups (e.g., phenyl, naphthyl) to assess π-π stacking contributions.
- Thiophene ring : Introduce substituents (e.g., methyl, nitro) to modulate electron density.
- Hydroxy group : Acetylate or replace with halogens to study H-bonding roles .
Q. What challenges arise in crystallographic refinement of this compound?
- Methodology : Address disorder in the cyclopropyl or thiophene groups using SHELXL’s PART instruction. For twinned crystals, apply HKLF5 data format and refine with BASF parameters. Validate with R-factor convergence (<5%) .
Q. How can in vitro pharmacokinetic properties be assessed?
- Methodology :
- Permeability : Use Caco-2 cell monolayers (Papp >1×10⁻⁶ cm/s indicates good absorption).
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- Plasma protein binding : Employ equilibrium dialysis (e.g., >90% binding suggests limited free drug availability) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
